molecular formula C16H26N4O3 B12496434 Tert-butyl [1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate

Tert-butyl [1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate

Cat. No.: B12496434
M. Wt: 322.40 g/mol
InChI Key: OIHRKGOXJGSYHF-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)piperidin-3-yl]carbamate: is a synthetic organic compound that features a complex structure with a piperidine ring, a pyrimidine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)piperidin-3-yl]carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with suitable reagents.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the pyrimidine ring to modify its electronic properties.

    Substitution: The compound can participate in substitution reactions, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)piperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological mechanisms at the molecular level.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)piperidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-aminobutyl)carbamate
  • tert-Butyl 4-[(E)-But-1-en-3-yl]carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate

Uniqueness

What sets tert-butyl N-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)piperidin-3-yl]carbamate apart from similar compounds is its unique combination of a piperidine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H26N4O3

Molecular Weight

322.40 g/mol

IUPAC Name

tert-butyl N-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)piperidin-3-yl]carbamate

InChI

InChI=1S/C16H26N4O3/c1-10-11(2)17-14(19-13(10)21)20-8-6-7-12(9-20)18-15(22)23-16(3,4)5/h12H,6-9H2,1-5H3,(H,18,22)(H,17,19,21)

InChI Key

OIHRKGOXJGSYHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCCC(C2)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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